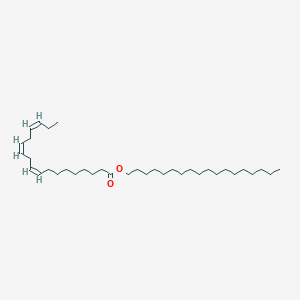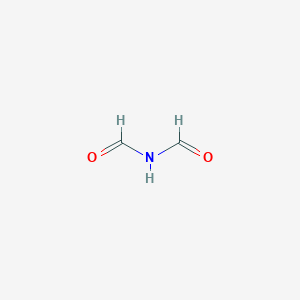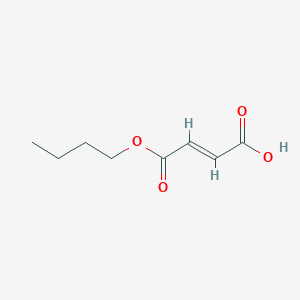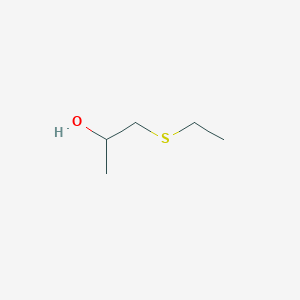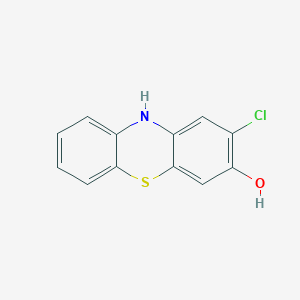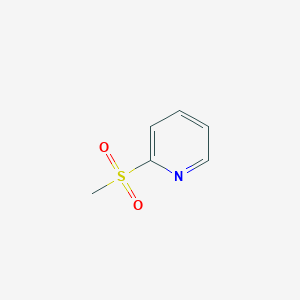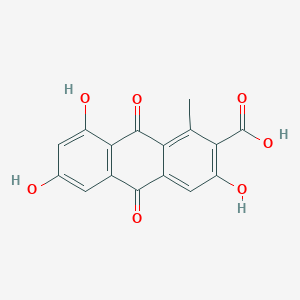
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, also known as DHPR, is a chemical compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and organic solvents. DHPR has been widely studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate exerts its biological effects by regulating the activity of various enzymes and signaling pathways in the body. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also inhibits the activity of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate is also relatively inexpensive compared to other research compounds. However, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also has the potential to be used as a tool for the discovery of new drugs and the development of new therapeutic strategies.
Métodos De Síntesis
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be synthesized using several methods, including the reaction of pteridine with ethyl acetoacetate in the presence of a base, the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate, and the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl acetoacetate. The yield of Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
17445-70-4 |
|---|---|
Nombre del producto |
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
Fórmula molecular |
C11H16N4O4 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-4-19-9(16)7-6-8(13-5-12-7)15-11(3,18)10(2,17)14-6/h5,14,17-18H,4H2,1-3H3,(H,12,13,15) |
Clave InChI |
ILOJRUMXJIASJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
SMILES canónico |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
Sinónimos |
5,6,7,8-Tetrahydro-6,7-dihydroxy-6,7-dimethyl-4-pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




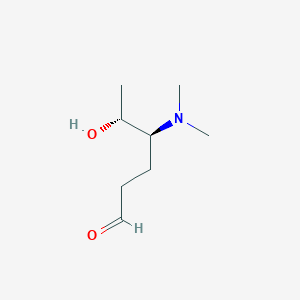
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)



